Diethyl 5,5'-{[4-(trifluoromethyl)phenyl]methanediyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)
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Overview
Description
ETHYL 5-{[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL][4-(TRIFLUOROMETHYL)PHENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound featuring multiple functional groups, including ester, hydroxyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL][4-(TRIFLUOROMETHYL)PHENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE involves several steps:
Formation of the thienyl intermediate: This step involves the reaction of 4-(ethoxycarbonyl)-3-hydroxy-5-methyl-2-thiophene with appropriate reagents under controlled conditions.
Coupling with the phenyl group: The intermediate is then coupled with 4-(trifluoromethyl)phenylmethyl using a suitable catalyst, often a palladium-based catalyst, under Suzuki-Miyaura coupling conditions.
Final esterification: The final step involves esterification to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds due to its diverse functional groups.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of ETHYL 5-{[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL][4-(TRIFLUOROMETHYL)PHENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-{[4-(CARBOXY)-3-HYDROXY-5-METHYL-2-THIENYL][4-(TRIFLUOROMETHYL)PHENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE
- ETHYL 5-{[4-(METHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL][4-(TRIFLUOROMETHYL)PHENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE
Uniqueness
The unique combination of ester, hydroxyl, and trifluoromethyl groups in ETHYL 5-{[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL][4-(TRIFLUOROMETHYL)PHENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE provides it with distinct chemical properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C24H23F3O6S2 |
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Molecular Weight |
528.6 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxycarbonyl-3-hydroxy-5-methylthiophen-2-yl)-[4-(trifluoromethyl)phenyl]methyl]-4-hydroxy-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H23F3O6S2/c1-5-32-22(30)15-11(3)34-20(18(15)28)17(13-7-9-14(10-8-13)24(25,26)27)21-19(29)16(12(4)35-21)23(31)33-6-2/h7-10,17,28-29H,5-6H2,1-4H3 |
InChI Key |
JBILIKNTMULOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C(C2=CC=C(C=C2)C(F)(F)F)C3=C(C(=C(S3)C)C(=O)OCC)O)C |
Origin of Product |
United States |
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